S-Ethyl ethanethioate is a thioester, an organosulfur compound featuring an acetyl group bonded to an ethylthio moiety (CH3C(O)SC2H5). It serves as a stable, liquid-form reagent in organic synthesis, primarily for introducing acetyl or ethylthio groups, and as a specialized component in the flavor and fragrance industry. [REFS-1, REFS-2] Unlike more aggressive acetylating agents or highly volatile thiols, it offers a distinct balance of reactivity and handling properties, making it a deliberate choice for specific process conditions and applications. [1]
Procurement decisions require careful consideration of specific properties, and S-Ethyl ethanethioate is not directly interchangeable with its common analogs. Replacing it with its oxygen counterpart, ethyl acetate, results in significantly lower reactivity for acyl transfer reactions. [REFS-1, REFS-2] Substituting with more aggressive acetylating agents like acetyl chloride introduces issues of harsh reaction conditions, lower selectivity, and the production of corrosive HCl gas. [3] Furthermore, attempting to use its precursor, ethanethiol, for introducing the ethylthio group poses significant handling challenges and safety risks due to extreme flammability, high volatility, and a potent, difficult-to-contain stench. [4] S-Ethyl ethanethioate thus occupies a specific operational niche, providing controlled reactivity without the handling and safety burdens of its closest alternatives.
S-Ethyl ethanethioate exists as a stable liquid with a high boiling point (116 °C), offering significant advantages in handling, storage, and process safety compared to common substitutes. In contrast, acetyl chloride is a highly volatile, fuming liquid with a low boiling point (52 °C) that reacts violently with water. [1] Ethanethiol is even more hazardous to handle, with an extremely low boiling point (35 °C), high flammability, and severe inhalation toxicity, requiring specialized containment and handling protocols. [REFS-3, REFS-4]
| Evidence Dimension | Boiling Point (Processability/Safety) |
| Target Compound Data | 116 °C |
| Comparator Or Baseline | Acetyl Chloride: 52 °C | Ethanethiol: 35 °C |
| Quantified Difference | 64 °C higher than Acetyl Chloride; 81 °C higher than Ethanethiol |
| Conditions | Standard atmospheric pressure. |
The significantly higher boiling point simplifies material handling, reduces vapor exposure risk, and minimizes the need for specialized cooling or pressure-rated equipment, lowering operational costs and improving safety.
The thioester linkage in S-Ethyl ethanethioate is fundamentally more reactive in nucleophilic acyl substitution than the corresponding oxygen ester bond in ethyl acetate. This is because the thiolate leaving group (RS⁻) is a weaker base and thus a better leaving group than the alkoxide (RO⁻). [1] Furthermore, the carbonyl carbon of a thioester is more electrophilic due to less effective resonance stabilization between the carbon 2p and sulfur 3p orbitals. [2] This intrinsic chemical property allows for acyl transfer reactions to occur under milder conditions or at faster rates than with ethyl acetate.
| Evidence Dimension | Leaving Group Ability (pKa of Conjugate Acid) |
| Target Compound Data | Thiolate (from Thioester), conjugate acid pKa ~10-12 (for Ethanethiol) |
| Comparator Or Baseline | Alkoxide (from Ester), conjugate acid pKa ~16-18 (for Ethanol) |
| Quantified Difference | The leaving group from the thioester is the conjugate base of an acid that is 4-8 orders of magnitude stronger, indicating superior leaving group ability. |
| Conditions | Aqueous pKa values, general principle. |
For syntheses involving sensitive substrates or requiring efficient acetylation, selecting S-Ethyl ethanethioate over ethyl acetate can lead to higher yields, shorter reaction times, and reduced energy consumption.
S-Ethyl ethanethioate provides a complex and potent sensory profile described as sulfurous, with notes of onion, garlic, and fruit, which is valued for creating savory, roasted, and gourmand accords in flavor and fragrance formulations. [REFS-1, REFS-2] This profile is fundamentally different from its oxygen analog, ethyl acetate, which presents a simple, sweet-fruity character and has a significantly higher odor detection threshold of 245 ppb. [2] Volatile thiols and thioesters are known for their extremely low odor thresholds, often in the ng/L range, making them impactful at trace levels where oxygen esters would be imperceptible. [3]
| Evidence Dimension | Odor Character & Potency |
| Target Compound Data | Complex sulfurous, onion, fruity, coffee notes; characteristically potent at low concentrations. |
| Comparator Or Baseline | Ethyl Acetate: Simple sweet, fruity character; Odor Detection Threshold = 245 ppb. |
| Quantified Difference | Fundamentally different sensory profile and orders of magnitude higher potency (inferred from class data). |
| Conditions | Sensory panel descriptions and air-dilution olfactometry for comparator. |
This compound delivers a unique sensory signature that cannot be replicated by common esters, making it an essential, non-substitutable component for developing specific, high-impact flavor and fragrance profiles.
For multi-step syntheses where substrates are sensitive to harsh reagents or acidic byproducts, S-Ethyl ethanethioate serves as an effective acetylating agent. Its reactivity is greater than that of ethyl acetate, enabling efficient reactions, but it avoids the aggressive nature and corrosive HCl byproduct of acetyl chloride, improving yield and simplifying workup. [1]
In the food and beverage industry, this compound is specified for creating authentic savory, onion, or roasted coffee flavor profiles. Its potent and unique sulfurous character provides a signature note that cannot be achieved with simple esters or other common flavor components, making it critical for high-value product formulations.
When a synthesis requires the introduction of an ethylthio (-SEt) group, S-Ethyl ethanethioate can be used as a stable, easy-to-handle precursor. It serves as a safer and more process-friendly alternative to using highly volatile, malodorous, and toxic ethanethiol directly, improving laboratory safety and process control.
Flammable;Corrosive;Irritant